1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
CAS No.: 2549036-95-3
Cat. No.: VC11817945
Molecular Formula: C22H32N6O
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549036-95-3 |
|---|---|
| Molecular Formula | C22H32N6O |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C22H32N6O/c1-19(2)26-16-14-25(15-17-26)10-3-4-18-29-20-7-11-27(12-8-20)22-6-5-21-23-9-13-28(21)24-22/h5-6,9,13,19-20H,7-8,10-12,14-18H2,1-2H3 |
| Standard InChI Key | RRULFGDFNSRECQ-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
| Canonical SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Introduction
The compound 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is a complex organic molecule that incorporates several heterocyclic rings, including imidazo[1,2-b]pyridazine and piperazine. This compound is structurally related to other imidazo[1,2-b]pyridazine derivatives, which have been studied for their potential biological activities.
Biological Activities and Potential Applications
While specific biological activity data for 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine are not available, compounds with similar structures have shown potential in various therapeutic areas. For example, imidazo[1,2-b]pyridazine derivatives have been explored for their pharmacological properties, including antibacterial and antiviral activities .
Related Compounds and Their Activities
-
1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine: This compound has a simpler structure and is known for its potential biological activities. It is structurally similar to the compound of interest but lacks the additional piperazine and but-2-yn-1-yl components .
-
1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine: This compound, with a carbonyl linkage instead of an ether, has been studied for its chemical properties and potential applications.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine | C11H14N4 | 202.26 | Potential pharmacological properties |
| 1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine | C16H16N6O | 308.345 | Chemical properties and potential applications |
| 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine | C24H29N7O | Not specified | Potential biological activities (related compounds) |
Note:
The molecular weight and specific biological activities for 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine are not explicitly mentioned in the available literature. The data provided are based on related compounds and general knowledge of similar structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume